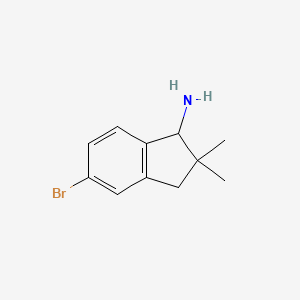![molecular formula C11H21N B12284764 N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine: is an organic compound that belongs to the class of bicyclic amines. This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in many natural and synthetic compounds. The presence of the butan-2-yl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptan-2-one with butan-2-amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of bicyclo[2.2.1]heptan-2-one with butan-2-amine in the presence of a palladium or platinum catalyst can be employed. The reaction is typically conducted under elevated pressure and temperature to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines, amides.
Scientific Research Applications
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-amine: Lacks the butan-2-yl group, resulting in different reactivity and properties.
N-(methyl)bicyclo[2.2.1]heptan-2-amine: Contains a methyl group instead of a butan-2-yl group, leading to variations in steric and electronic effects.
N-(ethyl)bicyclo[2.2.1]heptan-2-amine: Features an ethyl group, which influences its chemical behavior and applications.
The uniqueness of N-(butan-2-yl)bicyclo[22
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-butan-2-ylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-3-8(2)12-11-7-9-4-5-10(11)6-9/h8-12H,3-7H2,1-2H3 |
InChI Key |
UOBRJMBHSZYYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
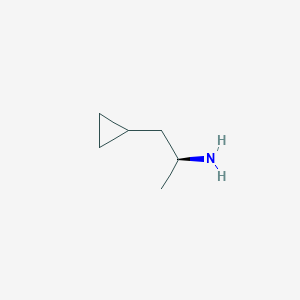

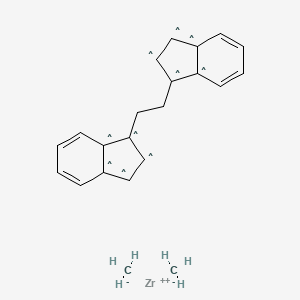
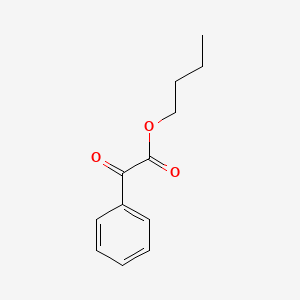
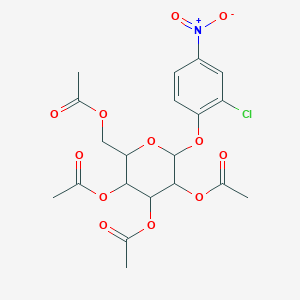


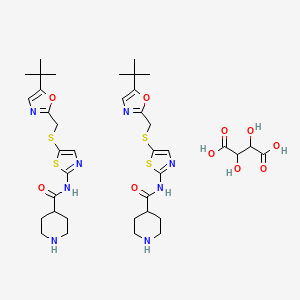
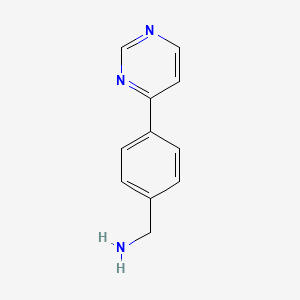
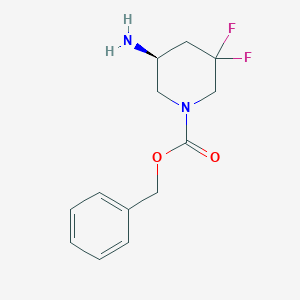
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

